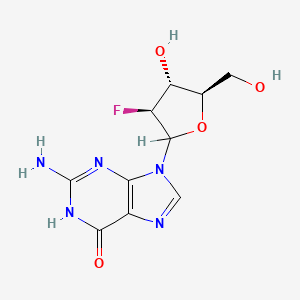
9-(2-脱氧-2-氟阿拉伯呋喃糖基)鸟嘌呤
描述
9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine is a guanosine analog known for its efficacy in treating T-cell lymphoblastic disease . This compound, often referred to in scientific literature as a fluorinated purine derivative, has garnered attention due to its strong bioactive properties and selective T-cell toxicity .
科学研究应用
9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine has several scientific research applications:
作用机制
Target of Action
9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine, also known as 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine, is a guanosine analog . Its primary target is the enzyme purine nucleoside phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis in cells .
Mode of Action
The compound interacts with its target, purine nucleoside phosphorylase, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to a disruption in the purine salvage pathway . As a result, DNA and RNA synthesis in the cells is affected .
Biochemical Pathways
The inhibition of purine nucleoside phosphorylase disrupts the purine salvage pathway . This pathway is responsible for the recycling of purines from degraded DNA and RNA, providing the necessary purine nucleotides for new DNA and RNA synthesis . The disruption of this pathway leads to a decrease in the availability of purine nucleotides, thereby affecting DNA and RNA synthesis .
Pharmacokinetics
The compound is known to be stable to purine nucleoside phosphorylase cleavage , suggesting that it may have good bioavailability
Result of Action
The inhibition of DNA and RNA synthesis by 9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine leads to cytotoxic effects in cells . Specifically, it has been found to be cytotoxic in a T-cell line . The compound’s action results in an inhibition of DNA synthesis, as judged by the reduced incorporation of labeled thymidine into DNA, while RNA and protein syntheses are unaffected .
生化分析
Biochemical Properties
9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine interacts with various enzymes and proteins. It is known to exhibit selective T-cell toxicity . The strong electron-withdrawing effect of fluorine of a fluorinated substrate has a major effect on the chemical stability and enzymatic activity of the substrate .
Cellular Effects
9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine has been shown to have effects on various types of cells and cellular processes. Preliminary cell uptake experiments showed that both a CCRF-CEM leukemia cell line and activated primary thymocytes take up the compound .
Molecular Mechanism
The molecular mechanism of action of 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine over time in laboratory settings have been studied. The compound has been successfully synthesized by direct fluorination of an appropriate precursor of a guanosine nucleoside .
准备方法
The synthesis of 9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine involves a direct fluorination process. One method includes the fluorination of 2-N-acetyl-6-O-(4-nitrophenyl)ethyl-9-(3’,5’-di-O-trityl-2’-O-trifyl-beta-D-ribofuranosyl)guanine with [18F]KF/K.2.2.2 in DMSO at 85°C for 45 minutes . This method yields the compound with a radiochemical yield of 7-10% and a specific activity of 0.8-1.3 Ci/μmol . Industrial production methods may involve similar fluorination techniques, ensuring high purity and yield.
化学反应分析
9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less documented.
Reduction: Reduction reactions may involve the use of reducing agents to modify the compound’s structure.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include fluorinating agents like [18F]KF/K.2.2.2, and the major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine is unique due to its selective T-cell toxicity and fluorinated structure. Similar compounds include:
2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine: This compound also exhibits antitumor activity and inhibits DNA synthesis.
2’-Deoxy-2’-fluoro-9-beta-D-arabinofuranosylguanine: Another fluorinated nucleoside with similar bioactive properties.
These compounds share structural similarities but differ in their specific biological activities and applications.
属性
IUPAC Name |
2-amino-9-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4+,6-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZARPLRQRNNX-VPRFCXCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1C3[C@H]([C@@H]([C@H](O3)CO)O)F)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908651 | |
| Record name | 9-(2-Deoxy-2-fluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103884-98-6 | |
| Record name | 9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103884986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxy-2-fluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is the metabolic stability of AraF-G significant?
A2: AraF-G demonstrates resistance to cleavage by the enzyme purine nucleoside phosphorylase. [] This metabolic stability is crucial for its potential as a therapeutic agent. Increased stability compared to other nucleoside analogs could translate to a longer half-life in vivo, potentially leading to increased efficacy and a wider therapeutic window.
Q2: What is the significance of investigating fluorocarbocyclic guanosine analogs like those mentioned in the third abstract in relation to AraF-G?
A4: The third abstract focuses on fluorocarbocyclic guanosine analogs, specifically exploring their antiviral activity. [] While structurally different from AraF-G, these analogs share a similar mechanism of action by targeting viral DNA polymerase. Studying the structure-activity relationship of these analogs, particularly their potency and selectivity against herpes simplex virus, can provide valuable insights for optimizing the design of related nucleoside analogs like AraF-G for improved antiviral or anticancer activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



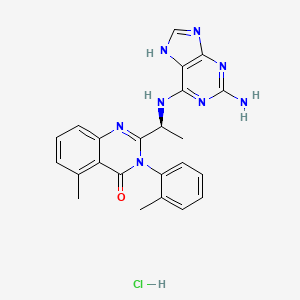

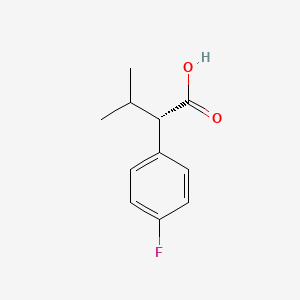
![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1139512.png)

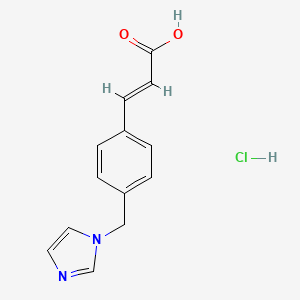
![2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)
![Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1139525.png)
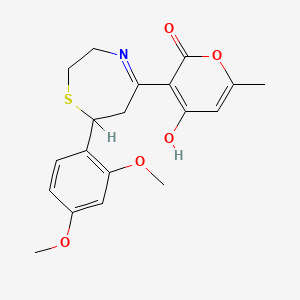
![6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1139529.png)
![11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE](/img/structure/B1139531.png)

